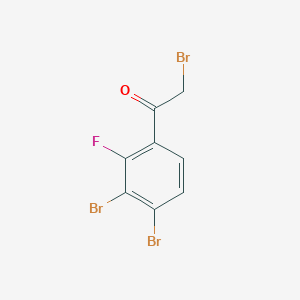

3',4'-Dibromo-2'-fluorophenacyl bromide

Description

It is structurally characterized by a phenacyl bromide backbone substituted with bromine atoms at the 3' and 4' positions and a fluorine atom at the 2' position.

Applications:

This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in nucleophilic substitution reactions due to the reactivity of its bromine atoms. It may also serve as a precursor for fluorinated pharmaceuticals or agrochemicals.

Safety:

Handling requires adherence to safety protocols for halogenated compounds, including the use of personal protective equipment (PPE) and proper ventilation .

Properties

IUPAC Name |

2-bromo-1-(3,4-dibromo-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLNARMPXJTDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CBr)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dibromo-2’-fluorophenacyl bromide typically involves the bromination and fluorination of a phenacyl precursor. One common method is as follows:

Starting Material: The synthesis begins with a phenacyl compound, such as 2’-fluorophenacyl bromide.

Bromination: The phenacyl compound is subjected to bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ and 4’ positions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 3’,4’-Dibromo-2’-fluorophenacyl bromide.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dibromo-2’-fluorophenacyl bromide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dibromo-2’-fluorophenacyl bromide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form corresponding phenacyl derivatives with fewer halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) can be used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyano, or alkoxy derivatives.

Reduction: Products include partially or fully dehalogenated phenacyl compounds.

Oxidation: Products include phenacyl derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various organic molecules, particularly in the preparation of heterocycles and pharmaceuticals. Its halogen substituents provide distinct reactivity patterns that are exploited in synthetic pathways .

2. Biological Studies

- Enzyme Inhibition : Research indicates that 3',4'-dibromo-2'-fluorophenacyl bromide can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect protein tyrosine kinases, which are critical for cell proliferation and differentiation .

- Receptor Modulation : The compound may interact with various biological receptors, influencing signaling pathways and cellular responses.

3. Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. Specific investigations have shown efficacy against lung (NCI-H 460), breast (MCF 7), and CNS (SF 268) cancer cell lines .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting a potential role for 3',4'-dibromo-2'-fluorophenacyl bromide in developing new antimicrobial agents .

Case Studies

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated inhibition of protein tyrosine kinases, impacting cell growth. |

| Anticancer Activity | Exhibited cytotoxic effects on NCI-H 460 (lung), MCF 7 (breast), and SF 268 (CNS) cell lines. |

| Antimicrobial Activity | Showed effectiveness against Staphylococcus aureus and Escherichia coli in preliminary screenings. |

Mechanism of Action

The mechanism of action of 3’,4’-Dibromo-2’-fluorophenacyl bromide involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to modify nucleophilic sites in biological molecules, such as proteins and enzymes, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Reactivity

The biological and chemical properties of brominated phenacyl derivatives are highly dependent on the number , position , and type of substituents . Below is a comparative analysis:

Table 1: Structural Comparison of Brominated/Fluorinated Phenacyl Derivatives

Key Observations:

- Bromine Position : Compounds with bromine atoms at adjacent positions (e.g., 2',3'-dibromo) may exhibit steric hindrance, reducing reactivity in nucleophilic substitutions compared to para-substituted analogs .

- Chlorine Substitution : Replacing bromine with chlorine (e.g., 3′-chloro-4′-fluoro analog) reduces molecular weight and alters lipophilicity, impacting solubility and biological interactions .

Table 2: Cytotoxicity and Antibacterial Activity of PBDEs

| Compound (Example) | Bromine Substitution | Cytotoxicity (HEK293T IC₅₀, µM) | Antibacterial Activity (MID, µg/disk) |

|---|---|---|---|

| 1 (Tetrabromo) | 2,3,4,5-Br | 16.16 ± 1.68 | 0.078 (Gram-positive and -negative) |

| 16 (Dibromo) | 3',5'-Br | 8.65 ± 1.11 | 0.078 (Gram-negative slightly stronger) |

| 30 (No bromine) | None | >197.82 | Inactive |

Key Findings:

- Bromine Count : Increased bromination correlates with enhanced cytotoxicity (e.g., compound 1 vs. 30) .

- Antibacterial Activity : Brominated compounds 1 and 16 exhibited equal MID values but differed in potency against Gram-positive vs. Gram-negative bacteria, linked to LUMO energy stabilization by bromine .

Biological Activity

3',4'-Dibromo-2'-fluorophenacyl bromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological interactions, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a phenacyl bromide structure with two bromine atoms and one fluorine atom positioned at specific sites. The molecular formula is CHBrF, and its structural characteristics contribute to its biological activity by influencing interactions with various molecular targets.

The biological activity of 3',4'-Dibromo-2'-fluorophenacyl bromide is primarily attributed to its interaction with enzymes and receptors . Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for metabolic pathways.

- Receptor Binding : It exhibits affinity for serotonin receptors, particularly the 5-HT2 family, which are involved in neurotransmission and mood regulation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3',4'-Dibromo-2'-fluorophenacyl bromide:

| Biological Activity | IC50/Binding Affinity | Reference |

|---|---|---|

| Inhibition of 5-HT2A receptor | 0.04 nM | |

| Inhibition of Dihydrofolate Reductase (DHFR) | Moderate | |

| Anticancer activity (MCF-7 cells) | IC50 = 7.17 µM | |

| Antioxidant activity (DPPH assay) | IC50 = 0.14 µg/mL |

Case Studies

- Anticancer Activity : A study investigated the effects of various benzamide derivatives, including this compound, on cancer cell lines. The results indicated significant growth inhibition in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.

- Enzyme Interaction Studies : Research highlighted the compound's role in inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. This inhibition suggests potential applications in cancer therapy by disrupting nucleotide synthesis.

- Serotonin Receptor Affinity : Comprehensive screening at serotonin receptors revealed that this compound exhibits high affinity for the 5-HT2A receptor, which is essential for understanding its neuropharmacological effects.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Fluorination | Selectfluor® | Acetonitrile | 80 | 65–75 |

| Bromination | Br₂/FeBr₃ | DCM | 0 | 80–85 |

Advanced Question: How can regioselectivity challenges in bromination be resolved?

Methodological Answer:

Regioselectivity in dibromination is influenced by steric and electronic factors. Strategies include:

- Computational Modeling : Use DFT calculations to predict bromine affinity at different positions .

- Directed Metalation : Employ directing groups (e.g., carbonyl in phenacyl bromide) to stabilize intermediates.

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (3'-Br first), while higher temperatures may shift to 4'-Br dominance. Validate via LC-MS or GC-MS monitoring .

Basic Question: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution pattern (e.g., coupling constants for fluorine at 2'). ¹⁹F NMR is critical for detecting fluorinated byproducts .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z ~323.8).

- HPLC : Purity assessment using a C18 column with UV detection (λ = 254 nm).

Q. Table 2: Representative NMR Data

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| 2'-F | – | 158.5 (d, J = 245 Hz) |

| 3'-Br | – | 118.2 |

| 4'-Br | – | 120.7 |

Advanced Question: How does steric hindrance from bromine substituents affect reactivity in cross-coupling reactions?

Methodological Answer:

Bromine atoms at 3' and 4' positions create steric bulk, reducing accessibility for catalysts in Suzuki-Miyaura couplings. Mitigation strategies:

- Ligand Design : Use bulky ligands (e.g., SPhos) to enhance catalytic turnover.

- Microwave-Assisted Synthesis : Increase reaction efficiency under high-temperature/short-duration conditions.

- Solvent Optimization : Dioxane/water mixtures improve solubility of arylboronic acids .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to lachrymatory properties.

- Storage : Store in amber glass at –20°C under inert gas (Ar/N₂) to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced Question: How can thermal stability and decomposition pathways be studied?

Methodological Answer:

- TGA/DSC : Analyze decomposition onset temperature (typically >150°C).

- GC-MS of Pyrolysates : Identify volatile degradation products (e.g., HBr, fluorinated aromatics).

- Kinetic Studies : Use Arrhenius plots to model degradation rates under varying humidity .

Basic Question: What are its applications in synthesizing heterocycles?

Methodological Answer:

The phenacyl bromide group serves as an electrophile in:

- Thiazole Synthesis : React with thioureas in EtOH under reflux.

- Quinoline Derivatives : Condense with anilines via Friedländer reaction.

Monitor by TLC (eluent: hexane/EtOAc 4:1) .

Advanced Question: How to resolve contradictions in reported reactivity data?

Methodological Answer:

Discrepancies often arise from solvent polarity or trace metal impurities. Approaches:

- Reproducibility Trials : Replicate reactions with rigorously dried solvents.

- Control Experiments : Compare results with/without additives (e.g., MgSO₄ for water removal).

- Computational Validation : Use Gaussian or ORCA to model reaction pathways .

Basic Question: What environmental impacts should be considered?

Methodological Answer:

- Waste Disposal : Collect in halogenated waste containers. Avoid aqueous discharge due to Br⁻ and F⁻ ions.

- Ecotoxicity : Test using Daphnia magna assays (EC₅₀ typically <1 mg/L) .

Advanced Question: How to study halogen-bonding interactions in crystal structures?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.